![molecular formula C16H20N4O3 B2577327 N-(cyclopropylmethyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1396680-43-5](/img/structure/B2577327.png)

N-(cyclopropylmethyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

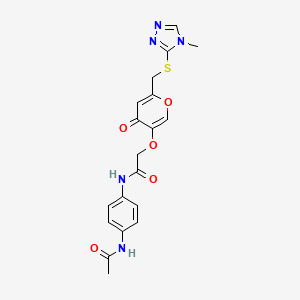

“N-(cyclopropylmethyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide” is a chemical compound with the molecular formula C16H20N4O3 . It contains 45 bonds in total, including 25 non-H bonds, 12 multiple bonds, 7 rotatable bonds, 1 double bond, and 11 aromatic bonds . The compound also includes 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 1 secondary amide (aromatic), and 1 hydroxyl group .

Molecular Structure Analysis

The molecular structure of this compound includes a cyclopropylmethyl group attached to a triazole ring, which is further connected to a 2-hydroxy-2-(2-methoxyphenyl)ethyl group . The compound has a molecular weight of 316.36 g/mol .Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3 . Other physical and chemical properties such as boiling point, melting point, and flash point are not available in the retrieved resources .Aplicaciones Científicas De Investigación

Anticonvulsive Properties and Epilepsy Treatment

Triazole derivatives, including compounds structurally related to N-(cyclopropylmethyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide, have been found to possess valuable pharmacological properties. Specifically, these compounds demonstrate significant anti-convulsive activity, making them useful in the treatment of epilepsy and conditions of tension and agitation. This underscores the therapeutic potential of triazole derivatives in neurological disorders (Shelton, 1981).

Antimicrobial Activity

A study focusing on the synthesis and antimicrobial activity evaluation of new 1,2,4-triazol-3-one derivatives revealed that certain Mannich bases exhibited good activity against test microorganisms when compared to ampicillin. This finding suggests that the triazole core, as part of the chemical structure of this compound, could contribute to antimicrobial effects (Fandaklı et al., 2012).

Ring-Chain Isomerism and Organic Synthesis

Research into the cyclisation of certain precursors with 3-amino-1H-[1,2,4]triazole led to the discovery of compounds exhibiting ring-chain isomerism, depending on solvent and substituent length. Such isomerism is of interest in the field of organic synthesis, where the ability to control and manipulate molecular structure can lead to the development of novel compounds with potential applications across various domains of chemistry (Pryadeina et al., 2008).

Anticancer Activity

A compound structurally similar to this compound demonstrated significant inhibitory activity against some cancer cell lines. This highlights the potential role of such compounds in the development of new anticancer therapies, further emphasizing the importance of triazole derivatives in medicinal chemistry (Lu et al., 2021).

Propiedades

IUPAC Name |

N-(cyclopropylmethyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3/c1-23-15-5-3-2-4-12(15)14(21)10-20-9-13(18-19-20)16(22)17-8-11-6-7-11/h2-5,9,11,14,21H,6-8,10H2,1H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFWMSAZVDHMJPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CN2C=C(N=N2)C(=O)NCC3CC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Indazol-3-yl-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2577245.png)

![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-(pyridin-4-ylmethyl)azetidin-3-amine](/img/structure/B2577246.png)

![N-[(2-chloropyridin-3-yl)carbamothioyl]-4-methylbenzamide](/img/structure/B2577247.png)

![4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(4-methoxyphenyl)-1,3-oxazol-5-amine](/img/structure/B2577250.png)

![1-{[3-(Aminomethyl)phenyl]methyl}piperidine-3-carboxamide](/img/structure/B2577255.png)

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2577257.png)

![3-Carbamoyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid](/img/structure/B2577263.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-chloro-6-fluorobenzamide](/img/structure/B2577264.png)